molecular formula C7H12O3 B14152761 Glycidyl isobutyrate CAS No. 3669-66-7

Glycidyl isobutyrate

Cat. No.: B14152761
CAS No.: 3669-66-7
M. Wt: 144.17 g/mol
InChI Key: IFYMWMIVKOWLHQ-UHFFFAOYSA-N
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Description

Glycidyl isobutyrate is an organic compound with the molecular formula C7H12O3. It is an ester derived from isobutyric acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, making it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl isobutyrate can be synthesized through the esterification of isobutyric acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound is produced using continuous esterification processes. The reactants, isobutyric acid and glycidol, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Glycidyl isobutyrate undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group. These reactions are usually performed in anhydrous solvents to prevent hydrolysis.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group. These reactions are often carried out in the presence of a base to facilitate the opening of the epoxide ring.

Major Products Formed

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Glycidyl isobutyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and ability to form cross-linked networks.

Mechanism of Action

The mechanism of action of glycidyl isobutyrate involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in many applications, such as polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the reactants used.

Comparison with Similar Compounds

Similar Compounds

    Glycidyl butyrate: Similar in structure but derived from butyric acid instead of isobutyric acid.

    Glycidyl methacrylate: Contains a methacrylate group instead of an isobutyrate group, making it more suitable for polymerization reactions.

    Glycidyl ethers: Compounds where the glycidyl group is attached to an ether instead of an ester.

Uniqueness

Glycidyl isobutyrate is unique due to its specific ester structure, which imparts different reactivity and properties compared to other glycidyl compounds. Its combination of an epoxide and ester group makes it versatile for various chemical transformations and applications.

Properties

CAS No.

3669-66-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-methylpropanoate

InChI

InChI=1S/C7H12O3/c1-5(2)7(8)10-4-6-3-9-6/h5-6H,3-4H2,1-2H3

InChI Key

IFYMWMIVKOWLHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1CO1

Origin of Product

United States

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